molecular formula C13H15NO5S B2578167 N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide CAS No. 1396815-10-3

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

Cat. No. B2578167
CAS RN: 1396815-10-3
M. Wt: 297.33
InChI Key: MIQOJFITCWJSAN-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The exact molecular structure of “N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions, including cycloaddition and cycloisomerization . The exact reactions that “N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” can undergo would depend on its specific structure.

Scientific Research Applications

Synthetic Chemistry and Catalysis

Research has shown the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, highlighting the versatility of gold catalysis in synthesizing complex organic molecules. This method provides access to a variety of furan-containing sulfonamide derivatives, which could serve as precursors or intermediates in the synthesis of biologically active compounds or materials with specific properties (Wang et al., 2014).

Anticancer and Antiangiogenic Activity

A study on 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin demonstrated significant anticancer and antiangiogenic activities. These compounds were evaluated for their ability to inhibit cancer cell growth and tubulin polymerization, showcasing their potential as therapeutic agents against cancer (Romagnoli et al., 2015).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized, displaying high singlet oxygen quantum yields. These properties are crucial for Type II photodynamic therapy applications, indicating the potential use of these compounds in the treatment of cancer (Pişkin et al., 2020).

Novel Syntheses and Potential Therapeutic Uses

The development of microwave-assisted synthesis techniques for benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been investigated, with some showing promising anticancer activity. This approach offers a rapid and efficient method for generating compounds with potential therapeutic benefits (Kumar et al., 2015).

Future Directions

Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are seeing increased interest . The future of “N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide” would depend on its properties and potential applications.

properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-18-11-3-2-4-12(7-11)20(16,17)14-8-13(15)10-5-6-19-9-10/h2-7,9,13-15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQOJFITCWJSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-hydroxyethyl)-3-methoxybenzenesulfonamide

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